molecular formula C30H50N3O8P B142834 Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester CAS No. 128923-36-4

Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester

Cat. No. B142834
M. Wt: 611.7 g/mol
InChI Key: AQGRRBUUEPSSGI-KMQNXVAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester, also known as IVLPLP-ME, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug development, biochemistry, and biotechnology. This peptide is a derivative of the natural antimicrobial peptide, nisin, which is produced by the bacterium Lactococcus lactis.

Mechanism Of Action

The mechanism of action of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester involves the disruption of bacterial cell membranes, leading to the leakage of intracellular contents and ultimately cell death. The peptide has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.

Biochemical And Physiological Effects

Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. The peptide has also been shown to have immunomodulatory effects, such as the stimulation of cytokine production and the activation of immune cells.

Advantages And Limitations For Lab Experiments

Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, the peptide's limited solubility in aqueous solutions can pose a challenge for certain experimental procedures.

Future Directions

Further research is needed to fully understand the potential applications of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester in various fields such as drug development, biochemistry, and biotechnology. Some possible future directions for research include the optimization of the peptide's structure and synthesis method, the development of novel formulations for improved solubility, and the evaluation of the peptide's efficacy in animal models.

Synthesis Methods

The synthesis of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester involves the chemical modification of nisin through the addition of a phosphinate group and a methyl ester group. The modified peptide is then purified through a series of chromatographic techniques to obtain a pure form of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester.

Scientific Research Applications

Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has been extensively studied for its potential applications in the field of drug development. The peptide has been shown to exhibit antimicrobial activity against a wide range of bacterial strains, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has also been shown to have antitumor activity against various cancer cell lines.

properties

CAS RN

128923-36-4

Product Name

Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester

Molecular Formula

C30H50N3O8P

Molecular Weight

611.7 g/mol

IUPAC Name

[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]oxy-[(1R)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]butyl]phosphinic acid

InChI

InChI=1S/C30H50N3O8P/c1-18(2)15-24(34)31-26(20(5)6)28(35)33-29(36)27(21(7)8)32-25(16-19(3)4)42(38,39)41-23(30(37)40-9)17-22-13-11-10-12-14-22/h10-14,18-21,23,25-27,32H,15-17H2,1-9H3,(H,31,34)(H,38,39)(H,33,35,36)/t23-,25+,26-,27-/m0/s1

InChI Key

AQGRRBUUEPSSGI-KMQNXVAFSA-N

Isomeric SMILES

CC(C)C[C@H](N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)P(=O)(O)O[C@@H](CC1=CC=CC=C1)C(=O)OC

SMILES

CC(C)CC(NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)P(=O)(O)OC(CC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(C)CC(NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)P(=O)(O)OC(CC1=CC=CC=C1)C(=O)OC

synonyms

isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester
Iva-Val-Val-Leu(P)-(O)Phe-OMe
IvaVVL(P)(O)FOme

Origin of Product

United States

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